molecular formula C18H15NO2 B2659808 (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide CAS No. 887346-69-2

(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide

Cat. No.: B2659808
CAS No.: 887346-69-2
M. Wt: 277.323
InChI Key: BWLZTRBHFVBSSO-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide is a synthetic organic compound with the molecular formula C18H15NO2 . It belongs to the class of chromene-cinnamamide hybrids, which are of significant interest in medicinal chemistry due to their diverse biological potential . This compound features a chromene moiety, a privileged scaffold in drug discovery known for a wide range of pharmacological activities, linked to a cinnamamide pharmacophore via an enamide bridge . The (2E) configuration of the propenamide chain is a key structural feature that influences its biological activity and interaction with molecular targets . Research Applications and Value: Preliminary research on closely related analogues indicates several promising avenues of scientific investigation for this compound. Its core structure suggests potential value in the following areas: Anticancer Research: Structurally similar 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have demonstrated potent antiproliferative activity against a broad panel of human tumor cell lines. The mechanism of action for these analogues is linked to the inhibition of tubulin polymerization, making them interesting candidates as novel antitubulin agents . Antimicrobial Research: Hybrid molecules containing both chromene and cinnamamide-like components have been synthesized and shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria . This indicates a potential role for this compound in exploring new anti-infective agents. Chemical Biology: The compound serves as a valuable building block for synthesizing more complex molecules, enabling structure-activity relationship (SAR) studies and the discovery of new bioactive agents . Attention: This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18(19-16-7-2-1-3-8-16)11-10-14-12-15-6-4-5-9-17(15)21-13-14/h1-12H,13H2,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLZTRBHFVBSSO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide typically involves the condensation of 3-formylchromone with aniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl or chromenyl rings, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a myeloperoxidase inhibitor and in the treatment of chronic diseases associated with oxidative stress.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. For example, as a myeloperoxidase inhibitor, the compound binds to the active site of the enzyme, preventing the formation of reactive oxygen species. This inhibition can reduce oxidative stress and inflammation, providing potential therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis yields, physical properties, and applications:

Compound Name Substituents (R₁, R₂) Molecular Formula Yield (%) Mp (°C) Key Spectral Techniques Applications/Properties Reference
(2E)-3-(3,4-Dichlorophenyl)-N-phenylprop-2-enamide R₁ = 3,4-Cl₂Ph; R₂ = Ph C₁₅H₁₁Cl₂NO 63 140–143 ¹H/¹³C NMR, IR ADMET studies; antimicrobial
(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide R₁ = 4-(NMe₂)Ph; R₂ = CN C₁₈H₁₇N₃O 85 192 FTIR, Raman, DFT Fluorescence sensors, OLEDs
(2E)-3-(1-Naphthyl)-N-phenylacrylamide R₁ = 1-naphthyl; R₂ = Ph C₁₉H₁₅NO N/A N/A LC/MS, ChemSpider ID: 593513 Synthetic intermediate
3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2H-chromen-2-one R₁ = 4-(NMe₂)Ph; chromen-2-one C₂₀H₁₇NO₄ 85 192 ¹H/¹³C NMR, IR, elemental Photophysical studies
(2E)-3-{1,3-Bis[(4-methoxyphenyl)methyl]-2,2-dioxo-2,1,3-benzothiadiazol-5-yl}-N-phenylprop-2-enamide R₁ = benzothiadiazol; R₂ = Ph C₃₅H₂₈N₄O₄S₂ 69 N/A ¹H NMR, TLC Protein-protein inhibition (STAT3)

Key Findings:

Electronic Effects of Substituents :

  • Electron-donating groups (e.g., 4-NMe₂ in ) enhance ICT, leading to redshifted absorption/emission (λmax ~ 450 nm) and applications in optoelectronics.
  • Electron-withdrawing groups (e.g., 3,4-Cl₂ in ) increase electrophilicity, improving binding to biological targets but reducing solubility.

Synthetic Efficiency :

  • Biphasic solvent systems (toluene/K₂CO₃) optimize yields (79% for S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide) by minimizing hydrolysis .
  • Pd/C-catalyzed hydrogenation of propenamide derivatives yields saturated analogs but with low efficiency (3–10%) .

Spectroscopic Trends :

  • IR carbonyl stretches (C=O) range from 1654–1712 cm⁻¹, with electron-withdrawing groups increasing ν(C=O) .
  • ¹H NMR coupling constants (J = 15.1–15.8 Hz for trans-alkene protons) confirm the (2E)-configuration .

Biological and Material Applications :

  • Chlorinated derivatives (e.g., ) show promise in ADMET profiles with moderate LogP values (~3.5), suggesting blood-brain barrier permeability.
  • Chromene-based compounds exhibit fluorescence quantum yields (ΦF ~ 0.4) suitable for imaging .

Biological Activity

The compound (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide , also referred to as a cinnamamide derivative, has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties. This article delves into the compound's biological activity, focusing on its efficacy in seizure models, safety profiles, and underlying mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chromenyl moiety linked to a phenyl group through an enamide functional group. This structure is pivotal in determining its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of this compound, particularly in various animal models of epilepsy. The following table summarizes key findings regarding its efficacy:

Model ED50 (mg/kg) Route Reference
Frings audiogenic seizure model13.21Intraperitoneal
Maximal electroshock test44.46Intraperitoneal
6-Hz psychomotor seizure model71.55Intraperitoneal
Chronic corneal kindled mouse model79.17Intraperitoneal

The compound demonstrated significant anticonvulsant activity across multiple seizure models, suggesting its potential as a therapeutic agent for epilepsy.

The mechanism by which this compound exerts its effects involves interaction with several molecular targets. Notably, studies indicate that it may influence:

  • GABA_A receptors : Enhancing inhibitory neurotransmission.
  • Serotonergic receptors : Modulating mood and seizure thresholds.
  • Vanilloid receptor (TRPV1) : Involved in pain and neurogenic inflammation pathways.

These interactions contribute to the compound's ability to reduce seizure frequency and severity.

Safety Profile

Safety evaluations have shown that this compound exhibits low cytotoxicity in cell lines such as HepG2 and H9c2, with no observed mutagenic effects in Ames tests at concentrations up to 100 µM. This favorable safety profile is essential for its consideration as a lead compound for further development in epilepsy treatment .

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

  • Study on Anticonvulsant Efficacy : In a controlled trial using the Frings audiogenic seizure-susceptible mouse model, this compound significantly reduced seizure incidence at a dosage of 13.21 mg/kg .
  • Chronic Seizure Model : In chronic models, the compound was effective in preventing the development of seizures when administered at doses ranging from 57–115 mg/kg, demonstrating both anticonvulsant and antiepileptogenic potential .

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